![molecular formula C18H11N5O4S B2764380 (Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-68-3](/img/structure/B2764380.png)
(Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of acrylonitriles and has been found to possess various biochemical and physiological effects that make it useful in several applications.
Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis and structural analysis of derivatives similar to "(Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile" and their potential applications. Studies have detailed the synthesis processes, including Knoevenagel condensation, to create various acrylonitrile derivatives, and have analyzed their structures through techniques like X-ray crystallography. For instance, Sa̧czewski et al. (2004) synthesized heteroarylacrylonitriles showing significant in vitro cytotoxic activities against human cancer cell lines, suggesting their potential in developing anticancer agents (Sa̧czewski et al., 2004).
Optoelectronic Applications
Derivatives of this compound have been explored for optoelectronic applications, such as in the creation of photochromic polymers and photonic devices. Szukalski et al. (2015) investigated the photoinduced birefringence in polymers doped with pyrazoline derivatives, highlighting their potential in photonic applications (Szukalski et al., 2015).
Antifungal Agents
Some studies have synthesized new heterocycles derived from acrylonitrile derivatives, assessing their antifungal properties. Gomha and Abdel‐Aziz (2012) reported the preparation of thiazoline and thiophene derivatives linked to the indole moiety with potent antifungal activities (Gomha & Abdel‐Aziz, 2012).
Nonlinear Optical Properties
Research has also delved into the nonlinear optical properties of acrylonitrile derivatives for potential use in protecting human eyes and optical sensors. Anandan et al. (2018) synthesized thiophene dyes demonstrating enhanced nonlinear optical limiting, suitable for optoelectronic devices (Anandan et al., 2018).
Catalytic and Biological Evaluations
Further investigations have explored the catalytic activities and biological evaluations of these compounds. For example, Parveen et al. (2014) synthesized a library of (Z)-acrylonitrile analogues and tested them for acetylcholinesterase inhibition, demonstrating their potential in therapeutic applications (Parveen et al., 2014).
properties
IUPAC Name |
(Z)-3-(2-nitroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5O4S/c19-9-13(10-20-15-6-1-2-7-17(15)23(26)27)18-21-16(11-28-18)12-4-3-5-14(8-12)22(24)25/h1-8,10-11,20H/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWDRFFRWWIHGD-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile |
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